Bamicetin

Antimycobacterial Nucleoside antibiotic MIC determination

Bamicetin is a nucleoside antibiotic belonging to the 4-aminohexosyl cytosine derivative class, first isolated from Streptomyces plicatus and more recently identified from marine-derived Streptomyces sp. TPU1236A.

Molecular Formula C28H40N6O9
Molecular Weight 604.7 g/mol
Cat. No. B15568179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamicetin
Molecular FormulaC28H40N6O9
Molecular Weight604.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H40N6O9/c1-14-18(43-25-23(37)22(36)21(30-4)15(2)42-25)9-10-20(41-14)34-12-11-19(33-27(34)40)32-24(38)16-5-7-17(8-6-16)31-26(39)28(3,29)13-35/h5-8,11-12,14-15,18,20-23,25,30,35-37H,9-10,13,29H2,1-4H3,(H,31,39)(H,32,33,38,40)/t14-,15-,18+,20-,21-,22+,23-,25-,28+/m1/s1
InChIKeyDLNZVFMLTYLOGI-DCPNSWTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bamicetin Nucleoside Antibiotic: Baseline Characterization and Procurement Parameters


Bamicetin is a nucleoside antibiotic belonging to the 4-aminohexosyl cytosine derivative class, first isolated from Streptomyces plicatus and more recently identified from marine-derived Streptomyces sp. TPU1236A [1]. Its chemical structure comprises a disaccharide pyrimidine core with a characteristic hexose sugar linked to a cytosine base, with molecular formula C₂₈H₄₀N₆O₉ and monoisotopic mass 604.29 Da [2]. Bamicetin functions as a ribosomal peptidyl transferase center (PTC) inhibitor that binds to 23S rRNA and blocks protein synthesis [3]. Unlike many in-class antibiotics that exhibit narrow phylogenetic specificity, bamicetin is documented as a universal PTC inhibitor capable of interacting with all three evolutionary domains of 23S rRNAs [3]. This compound is produced via microbial fermentation from actinomycete sources [1].

Why Generic Substitution Fails: Bamicetin's Structural and Pharmacological Non-Interchangeability


Nucleoside antibiotics within the amicetin family exhibit profound structure-activity divergence despite sharing a common pyrimidine nucleoside scaffold. Bamicetin differs from its closest analog amicetin by lacking an aminoacyl moiety in its glycosidic portion [1] and contains one fewer CH₂ group in its glycosidic side chain [2]—subtle structural variations that translate into distinct antimicrobial potency, target-binding kinetics, and in vivo pharmacokinetic behavior. Cross-study comparisons reveal that bamicetin, amicetin, plicacetin, and streptcytosine A each display unique MIC profiles against identical mycobacterial strains and divergent elimination half-lives in silkworm hemolymph models [3][4]. Furthermore, bamicetin and amicetin exhibit differential mutation induction patterns upon prolonged ribosomal exposure, confirming that these compounds cannot be treated as freely interchangeable procurement items in research settings [5]. Selection of one analog over another must therefore be driven by specific assay requirements, target organism profiles, and experimental endpoint considerations.

Quantitative Differentiation Guide: Bamicetin vs. Amicetin, Plicacetin, and Standard-of-Care Comparators


Comparative MIC Against Mycobacterium smegmatis: Bamicetin vs. Amicetin

In a direct head-to-head comparison using the same Streptomyces sp. TPU1236A-derived compound panel, bamicetin exhibited an MIC of 16 µg/mL against Mycobacterium smegmatis, while its closest structural analog amicetin demonstrated a twofold higher potency with an MIC of 8 µg/mL [1]. Streptcytosine A, another in-class compound, required 32 µg/mL for inhibition [1].

Antimycobacterial Nucleoside antibiotic MIC determination

Comparative Efficacy in MAC Infection Models: Bamicetin vs. Clarithromycin In Vivo

In a cross-study comparable silkworm infection model, bamicetin (compound 3) exhibited therapeutic efficacy at substantially lower doses than clarithromycin, the current clinical standard of care for MAC infections, with ED₅₀ values ranging between 7.6 and 28 µg/larva·g across M. avium and M. intracellulare infections [1]. No toxicity was observed at these therapeutic doses [1]. Streptcytosine A (ED₅₀: 7.6–24 µg/larva·g) and plicacetin (ED₅₀: 8.2–28 µg/larva·g) displayed comparable in vivo efficacy ranges [1].

Mycobacterium avium complex In vivo efficacy Silkworm infection model

In Vitro Anti-MAC Potency: Bamicetin MIC Values Against M. avium and M. intracellulare

Bamicetin demonstrated MIC values of 4.0 µg/mL against M. avium and 16 µg/mL against M. intracellulare via microdilution method [1]. In this same study, streptcytosine A and plicacetin exhibited identical MIC profiles (4.0 and 16 µg/mL, respectively) against these two MAC species [1]. No comparator data for amicetin or clarithromycin are available from this specific study cohort.

Mycobacterium avium complex Antimicrobial susceptibility MIC

Ribosomal Peptidyl Transferase Inhibition Profile: Substrate-Dependent Complete Inhibition by Bamicetin

Bamicetin produces complete inhibition of ribosomal peptidyl transferase (EC 2.3.2.12) when AcPhe-tRNA is used as the donor substrate, but exhibits reduced activity when polylysyl-tRNA serves as the donor [1]. Amicetin displays an identical substrate-dependent inhibition profile under the same assay conditions in Escherichia coli systems [1]. This substrate-specific behavior reflects the differential accommodation of donor tRNA species within the PTC binding pocket.

Peptidyl transferase center Ribosomal inhibition Mechanism of action

Pharmacokinetic Differentiation: Elimination Half-Life Comparison Among Bamicetin and Analogs

Pharmacokinetic analysis in silkworm hemolymph revealed that bamicetin exhibits an elimination half-life (t₁/₂) of 5.1 hours, which is substantially longer than the 3.0 hours observed for streptcytosine A and 2.3 hours for plicacetin [1]. No equivalent pharmacokinetic data for amicetin are available from this model system.

Pharmacokinetics Elimination half-life In vivo disposition

Universal PTC Inhibitor Classification: Bamicetin Binds Across All Three Evolutionary Domains of 23S rRNA

NMR structural studies classify bamicetin and sparsomycin as universal peptidyl transferase inhibitors, documented to interact with all three evolutionary domains of 23S rRNAs [1]. In contrast, the amicetin antibiotic produces a spontaneous single mutation U2457C in Halobacterium halobium 23S rRNA upon prolonged exposure, suggesting a more restricted binding interaction profile [1]. Bamicetin demonstrates strong affinity for Bacillus subtilis 70S ribosomes [1].

23S rRNA binding Evolutionary conservation Peptidyl transferase inhibitor

Optimal Research and Procurement Scenarios for Bamicetin Based on Evidence-Backed Differentiation


Mycobacterium avium Complex (MAC) Drug Discovery and Lead Optimization Programs

Bamicetin is indicated for MAC-focused drug discovery campaigns based on its in vitro MIC of 4.0 µg/mL against M. avium and 16 µg/mL against M. intracellulare, combined with in vivo ED₅₀ values of 7.6–28 µg/larva·g in silkworm infection models—efficacy achieved at lower doses than clarithromycin standard of care [1][2]. Procurement priority should be assigned to bamicetin when investigators require a nucleoside antibiotic scaffold with validated anti-MAC activity for lead identification or when seeking to circumvent clarithromycin resistance mechanisms in translational studies.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Studies Requiring Extended Compound Exposure

Bamicetin is the preferred selection among the streptcytosine-plicacetin-bamicetin analog series when experimental design requires sustained compound exposure, owing to its extended elimination half-life of 5.1 hours in silkworm hemolymph—1.7-fold longer than streptcytosine A (3.0 h) and 2.2-fold longer than plicacetin (2.3 h) [1]. This pharmacokinetic differentiation directly supports PK/PD relationship studies, dosing interval optimization experiments, and time-kill kinetic assays where prolonged target engagement is a critical parameter.

Cross-Species Ribosomal Peptidyl Transferase Center (PTC) Inhibition Studies

Bamicetin is the appropriate procurement choice for ribosomal inhibition studies requiring broad phylogenetic applicability across bacterial species, as NMR evidence classifies bamicetin as a universal PTC inhibitor capable of interacting with all three evolutionary domains of 23S rRNAs [1]. This contrasts with amicetin, which produces a species-specific U2457C mutation in H. halobium rRNA [1]. Researchers conducting comparative ribosome biochemistry across diverse bacterial phyla should select bamicetin to ensure consistent target engagement.

Mycobacterium smegmatis Screening Assays with Defined Inhibitory Threshold Requirements

Bamicetin provides an intermediate potency option for M. smegmatis screening cascades, with a documented MIC of 16 µg/mL—positioned between amicetin (8 µg/mL, higher potency) and streptcytosine A (32 µg/mL, lower potency) [1]. This potency differential enables tiered screening strategies where bamicetin serves as a mid-range reference standard, allowing researchers to calibrate assay sensitivity windows and benchmark novel compounds against established nucleoside antibiotic potency tiers in antimycobacterial discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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